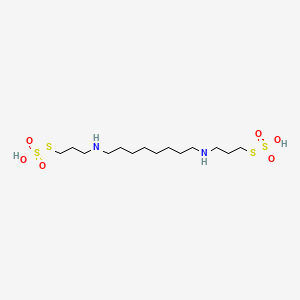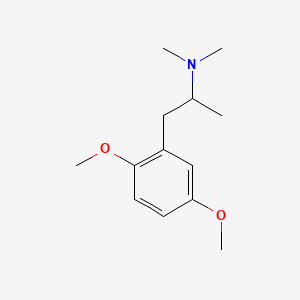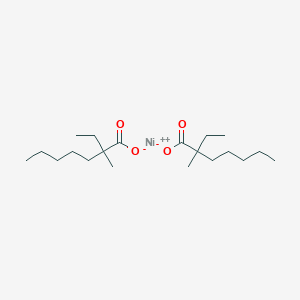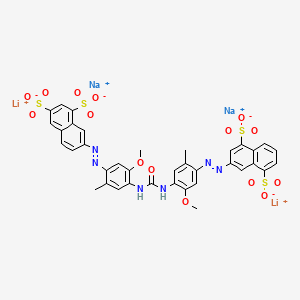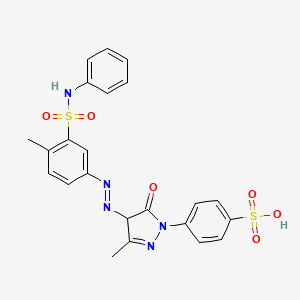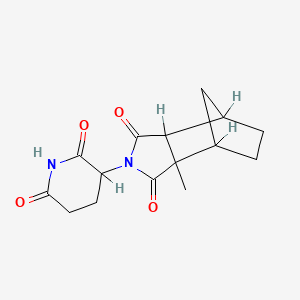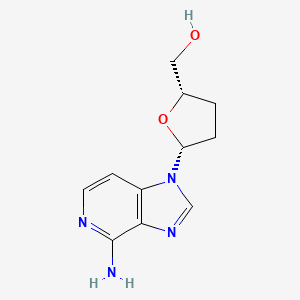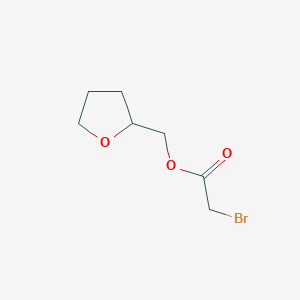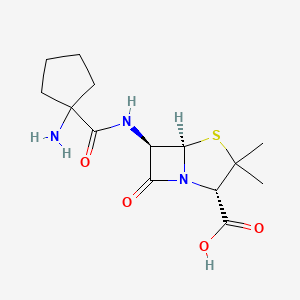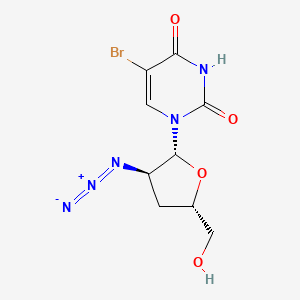
Uridine, 2'-azido-5-bromo-2',3'-dideoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine, 2’-azido-5-bromo-2’,3’-dideoxy- is a modified nucleoside analog Nucleosides are essential components of nucleic acids, which are the building blocks of DNA and RNA The modification of nucleosides, such as the addition of azido and bromo groups, can significantly alter their chemical properties and biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’-azido-5-bromo-2’,3’-dideoxy- typically involves the modification of uridine through a series of chemical reactions. One common method is the conversion of 2’-amino-2’,3’-dideoxyuridine to the azido derivative using a diazotransfer reaction with fluorosulfuryl azide . This reaction is efficient and can be performed under mild conditions, making it suitable for large-scale synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through chromatographic techniques to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Uridine, 2’-azido-5-bromo-2’,3’-dideoxy- can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, such as the Staudinger ligation and Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents like triphenylphosphine.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Common Reagents and Conditions
Diazotransfer Reagents:
Reducing Agents: Triphenylphosphine is used for the reduction of the azido group to an amino group.
Catalysts: Copper(I) catalysts are used in azide-alkyne cycloaddition reactions.
Major Products Formed
Amino Derivatives: Reduction of the azido group results in the formation of amino derivatives.
Cycloaddition Products: CuAAC reactions yield triazole derivatives, which are useful in bioconjugation and labeling applications.
Wissenschaftliche Forschungsanwendungen
Uridine, 2’-azido-5-bromo-2’,3’-dideoxy- has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antiviral and anticancer agent.
Molecular Biology: It is used in the study of nucleic acid interactions and modifications, particularly in the context of RNA labeling and functionalization.
Chemical Biology: The azido group allows for bioorthogonal labeling, enabling the study of biomolecular processes in living cells.
Diagnostics: The compound can be used in the development of diagnostic assays that rely on nucleic acid modifications.
Wirkmechanismus
The mechanism of action of Uridine, 2’-azido-5-bromo-2’,3’-dideoxy- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The azido group can participate in click chemistry reactions, enabling the attachment of various functional groups to the nucleoside. This modification can disrupt the function of nucleic acids, leading to antiviral or anticancer effects . The molecular targets and pathways involved include RNA polymerases and other enzymes involved in nucleic acid metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Azido-2’-deoxycytidine: Another azido-modified nucleoside with potential anticancer activity.
3’-Azido-3’-deoxythymidine (Zidovudine): A well-known antiviral agent used in the treatment of HIV.
4’-Azidocytidine: An inhibitor of RNA synthesis mediated by RNA polymerases.
Uniqueness
Uridine, 2’-azido-5-bromo-2’,3’-dideoxy- is unique due to the presence of both azido and bromo groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in chemical biology and medicinal chemistry, distinguishing it from other azido-modified nucleosides .
Eigenschaften
CAS-Nummer |
126543-49-5 |
|---|---|
Molekularformel |
C9H10BrN5O4 |
Molekulargewicht |
332.11 g/mol |
IUPAC-Name |
1-[(2R,3R,5S)-3-azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromopyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10BrN5O4/c10-5-2-15(9(18)12-7(5)17)8-6(13-14-11)1-4(3-16)19-8/h2,4,6,8,16H,1,3H2,(H,12,17,18)/t4-,6+,8+/m0/s1 |
InChI-Schlüssel |
CDGNLWBJXWZODP-CVTKMRTPSA-N |
Isomerische SMILES |
C1[C@H](O[C@H]([C@@H]1N=[N+]=[N-])N2C=C(C(=O)NC2=O)Br)CO |
Kanonische SMILES |
C1C(OC(C1N=[N+]=[N-])N2C=C(C(=O)NC2=O)Br)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


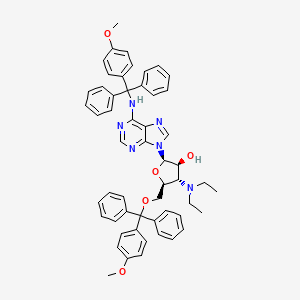

acetic acid](/img/structure/B12802654.png)
